tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate
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Overview
Description
tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate is a heterocyclic compound that features a unique structure combining an imidazole and triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted imidazole with a triazole precursor in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-c][1,2,3]triazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different functional groups attached.
Scientific Research Applications
tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromo-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate: Lacks the dihydro component, leading to different chemical properties.
tert-Butyl 3-chloro-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate:
Uniqueness
tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13BrN4O2 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-c]triazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN4O2/c1-9(2,3)16-8(15)13-4-5-14-7(13)6(10)11-12-14/h4-5H2,1-3H3 |
InChI Key |
BERFDEUZCBZCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(N=N2)Br |
Origin of Product |
United States |
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